molecular formula C6H9F2NO2 B12449387 1-(3,3-Difluoro-4-hydroxypyrrolidin-1-yl)ethanone

1-(3,3-Difluoro-4-hydroxypyrrolidin-1-yl)ethanone

Cat. No.: B12449387
M. Wt: 165.14 g/mol
InChI Key: VVPOFOXGYUIZHA-UHFFFAOYSA-N
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Description

1-(3,3-Difluoro-4-hydroxypyrrolidin-1-yl)ethanone is a chemical compound with the molecular formula C6H9F2NO2 and a molecular weight of 165.14 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with difluoro and hydroxyl groups, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,3-Difluoro-4-hydroxypyrrolidin-1-yl)ethanone typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,3-difluoropyrrolidine with an acetylating agent such as acetic anhydride in the presence of a base like pyridine. The reaction is carried out at a temperature range of 0-5°C to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1-(3,3-Difluoro-4-hydroxypyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3,3-Difluoro-4-hydroxypyrrolidin-1-yl)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,3-Difluoro-4-hydroxypyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The difluoro and hydroxyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,3-Difluoro-4-hydroxypyrrolidin-1-yl)propanone
  • 1-(3,3-Difluoro-4-hydroxypyrrolidin-1-yl)butanone
  • 1-(3,3-Difluoro-4-hydroxypyrrolidin-1-yl)pentanone

Comparison

Compared to similar compounds, 1-(3,3-Difluoro-4-hydroxypyrrolidin-1-yl)ethanone is unique due to its specific substitution pattern and molecular structure. The presence of difluoro and hydroxyl groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H9F2NO2

Molecular Weight

165.14 g/mol

IUPAC Name

1-(3,3-difluoro-4-hydroxypyrrolidin-1-yl)ethanone

InChI

InChI=1S/C6H9F2NO2/c1-4(10)9-2-5(11)6(7,8)3-9/h5,11H,2-3H2,1H3

InChI Key

VVPOFOXGYUIZHA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC(C(C1)(F)F)O

Origin of Product

United States

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